An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate
An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate
CAS Number: 67171-55-5
This technical guide provides a comprehensive overview of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling pathways.
Core Chemical and Physical Data
Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.[1] Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable scaffold in medicinal chemistry and organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 67171-55-5 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |
| Molecular Weight | 233.29 g/mol | [1][2] |
| IUPAC Name | methyl 2-amino-4-phenylthiophene-3-carboxylate | [2] |
| Melting Point | 145-147 °C | [3] |
| Appearance | Yellow crystal | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 2-amino-4-phenylthiophene-3-carboxylate.
| Spectroscopic Data | Values | Source |
| Infrared (IR) Spectroscopy (KBr, νmax, cm⁻¹) | 3460, 3321 (N-H stretching); 2947 (C-H stretching); 1666 (C=O stretching); 1593, 1496, 1438 (C=C aromatic stretching); 1224 (C-O stretching) | [3] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm) | 3.45 (s, 3H, OCH₃); 6.16 (s, 1H, thiophene-H); 7.25 (m, 5H, phenyl-H); 7.38 (s, 2H, NH₂) | [3] |
| Mass Spectrometry (MS) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the molecular formula C₁₂H₁₁NO₂S.[1] | [1] |
Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
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Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.
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Reaction: Increase the temperature to 45 °C and continue stirring for 3 hours.
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Work-up: Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
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Purification: Wash the crude product with ethanol and then recrystallize from ethanol to yield pure Methyl 2-amino-4-phenylthiophene-3-carboxylate as yellow crystals.[3]
In Vitro Kinase Inhibition Assay
Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of Methyl 2-amino-4-phenylthiophene-3-carboxylate in DMSO. A "no inhibitor" control with DMSO only should also be prepared.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well. Then, add 2.5 µL of the aPKC enzyme to each well and incubate for 10 minutes at room temperature to allow for binding.
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
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Signal Generation: Add a kinase detection reagent to each well. This reagent stops the kinase reaction and converts the ADP produced to ATP, which then generates a luminescent signal.
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Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
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Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Biological Activity and Signaling Pathways
Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms.[5] These kinases are implicated in signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth Factor (VEGF), which are critical in inflammation and angiogenesis.[5] The inhibition of aPKC can disrupt these pathways, making this class of compounds promising for therapeutic development in diseases involving increased vascular permeability and inflammation.[5]
The biological activity of these compounds is often evaluated in cellular assays that measure bona fide aPKC-dependent signaling, such as NF-κB driven-gene transcription, which is a marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability.[5]
References
- 1. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]
- 2. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
